molecular formula C12H9N B1295425 1-Cyano-4-methylnaphthalene CAS No. 36062-93-8

1-Cyano-4-methylnaphthalene

Cat. No.: B1295425
CAS No.: 36062-93-8
M. Wt: 167.21 g/mol
InChI Key: XDIWTJZAYBYKHM-UHFFFAOYSA-N
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Description

1-Cyano-4-methylnaphthalene is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Excimer Formation in Van der Waals Clusters

Research by Itoh and Takamatsu (1990) explored the fluorescence excitation spectra of 1-cyano-4-methylnaphthalene. They discovered that van der Waals clusters of this compound can form, leading to a significant Stokes-shifted excimer fluorescence. This finding is crucial for understanding molecular interactions and fluorescence properties of related compounds in various environments (Itoh & Takamatsu, 1990).

Stability Analysis in IC Engine Applications

Fendt et al. (2020) studied 1-methylnaphthalene as a laser-induced fluorescence tracer for imaging mixture formation and temperature distributions in internal combustion engines. They analyzed its conversion and stability under various conditions, providing insight into its application in automotive research (Fendt et al., 2020).

Transformation to Exciplex in Jet-Cooled Conditions

Another study by Itoh and Sasaki (1988) observed van der Waals complexes between this compound and triethylamine. They found that upon certain excitations, these complexes could transform into an exciplex, a type of excited complex. This research is significant for understanding chemical reactions under jet-cooled conditions (Itoh & Sasaki, 1988).

Oxidation in High-Temperature Environments

Mati et al. (2007) conducted an extensive study on the oxidation of 1-methylnaphthalene, which is crucial for understanding its behavior in high-temperature environments, such as in combustion processes. This research contributes to the knowledge of chemical kinetics and reaction mechanisms in extreme conditions (Mati et al., 2007).

Molecular Structure Analysis

Drozdowski (2002) investigated the atomic and molecular structure of 1-methylnaphthalene using X-ray diffraction. This research provides insights into the molecular arrangements and interactions in liquid states, which is valuable for various applications in chemistry and materials science (Drozdowski, 2002).

Properties

IUPAC Name

4-methylnaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWTJZAYBYKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189630
Record name 1-Cyano-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36062-93-8
Record name 1-Cyano-4-methylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylnaphthonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of 1-cyano-4-methylnaphthalene influence its tendency to form excimers?

A: this compound readily forms excimers, particularly noticeable in jet-cooled conditions. [, ] This behavior is likely driven by the molecule's planar structure and the presence of the cyano group. The planar structure allows for close packing of molecules, while the cyano group's electron-withdrawing nature can promote excimer formation by influencing the electronic excited state energy levels.

Q2: What experimental techniques provide insights into the formation of this compound clusters?

A: Researchers utilize supersonic free jet expansion combined with spectroscopic techniques to study this compound and its clusters. [, ] The supersonic jet expansion creates a cold, collision-free environment ideal for cluster formation. Electronic spectroscopy, particularly fluorescence measurements, then helps characterize the clusters by analyzing their unique spectral signatures.

Q3: Can this compound form complexes beyond simple van der Waals clusters?

A: Yes, research indicates that this compound can transition from van der Waals complexes to exciplexes when interacting with specific molecules like triethylamine. [] This transition highlights the molecule's ability to engage in charge-transfer interactions, influenced by the electron-donating nature of triethylamine and the electron-accepting character of the cyano group in this compound.

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